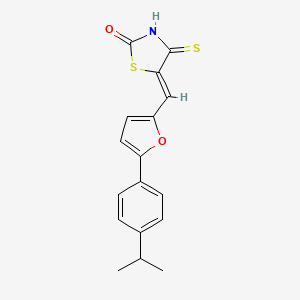

(Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one

CAS No.: 890605-07-9

Cat. No.: VC11929857

Molecular Formula: C17H15NO2S2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890605-07-9 |

|---|---|

| Molecular Formula | C17H15NO2S2 |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | (5Z)-5-[[5-(4-propan-2-ylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |

| Standard InChI | InChI=1S/C17H15NO2S2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(20-14)9-15-16(21)18-17(19)22-15/h3-10H,1-2H3,(H,18,19,21)/b15-9- |

| Standard InChI Key | CKRDIWUZZSYHNY-DHDCSXOGSA-N |

| Isomeric SMILES | CC(C)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=S)NC(=O)S3 |

| SMILES | CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 |

Introduction

The compound (Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a complex organic molecule that incorporates several functional groups, including a furan ring, a thioxothiazolidinone moiety, and an isopropylphenyl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities, such as antimicrobial and anticancer properties.

Synthesis

The synthesis of such compounds typically involves the condensation of a furan derivative with a thioxothiazolidinone precursor. This process often requires the presence of a base and a solvent like ethanol or chloroform. The specific synthesis route for (Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one may involve similar conditions, although detailed procedures are not readily available in the provided sources.

Research Findings and Data

Given the lack of specific information on (Z)-5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one, we can look at related compounds for insights into their potential properties and applications.

Related Compounds

-

5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound has been used in the synthesis of various heterocyclic compounds with antimicrobial activity .

-

(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one: This compound illustrates the structural diversity within thioxothiazolidinones and their potential applications .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one | C25H17Cl2N3O3S2 | 542.467 | Potential antimicrobial or anticancer |

| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not specified | Not specified | Antimicrobial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume